molecular formula C15H26BrNO3 B3060059 N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide CAS No. 1609404-29-6

N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide

Cat. No. B3060059
CAS RN: 1609404-29-6
M. Wt: 348.28
InChI Key: ZVDJUHHMRRUKNV-UHFFFAOYSA-N
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Description

“N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide” is a chemical compound . It has a unique structure and properties, offering potential in the development of novel pharmaceuticals and understanding biological processes.

Scientific Research Applications

Cardiovascular Protection

Research has shown that compounds structurally related to N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide, like Trimetazidine and ALM-802, exhibit cardioprotective effects. Trimetazidine, when administered before reperfusion, can attenuate myocardial reperfusion injury by activating p38 mitogen-activated protein kinase and Akt signaling, thereby restoring cardiac function and reducing infarct size (Khan et al., 2010). Similarly, ALM-802 has shown pronounced anti-ischemic effects in models of subendocardial ischemia, indicating its potential in treating cardiovascular diseases (Цорин et al., 2021).

Neurochemical Effects

The study of N,N,N-trimethyl-5-[(tricyclo[3.3.1.13,7]dec-1-ylmethyl)amino]-1-pentanaminium bromide hydrobromide (IEM 1460), a compound related to N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide, demonstrated its potential to modulate glutamate neurotransmission, highlighting its significance in the treatment of schizophrenia and related psychotic symptoms (Umino et al., 2018).

Drug Mechanism Studies

Studies have utilized derivatives like [125I]HIPDM to understand the mechanisms of drug action, particularly focusing on lung kinetics and the pulmonary retention of basic amines. This research aids in the exploration of lung function and the potential therapeutic implications for lung diseases (Miniati et al., 1996).

Therapeutic Development

Research into compounds like DMB, which is structurally similar to N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide, has demonstrated the ability to modulate microbiota-derived metabolites such as TMAO, showing promise in the treatment of atherosclerosis by inhibiting microbial TMA lyases without affecting microbial viability (Wang et al., 2015).

properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]pentan-3-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.BrH/c1-6-12(7-2)16-10-11-8-13(17-3)15(19-5)14(9-11)18-4;/h8-9,12,16H,6-7,10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDJUHHMRRUKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C(=C1)OC)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4,5-trimethoxybenzyl)-3-pentanamine hydrobromide

CAS RN

1609404-29-6
Record name Benzenemethanamine, N-(1-ethylpropyl)-3,4,5-trimethoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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